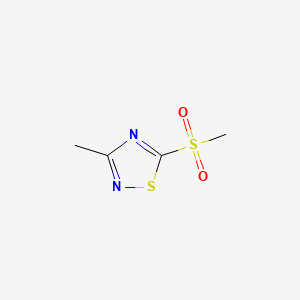
3-Chloro-4-sulfanylbenzonitrile
Vue d'ensemble
Description
3-Chloro-4-sulfanylbenzonitrile is a chemical compound with the formula C7H4ClNS and a molecular weight of 169.63 g/mol . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .Applications De Recherche Scientifique
Electrochemical Studies and Molecular Electronics
- Research by Keeler and Russell (2019) focuses on the orientation of sulfanylbenzonitrile monolayers, which include variants like 3-Chloro-4-sulfanylbenzonitrile, in response to electrochemical potentials. This study is pivotal for advancements in sensors and molecular electronics, as the orientation of these monolayers affects sensitivity and electron transfer. They utilized surface-enhanced Raman spectroscopy (SERS) and density function theory (DFT) calculations to characterize these changes (Keeler & Russell, 2019).
Vibrational Analysis and Quantum Chemical Calculations
- Sert, Çırak, and Ucun (2013) conducted a comprehensive study on the vibrational frequencies of 4-chloro-3-nitrobenzonitrile, a compound similar to this compound. They used experimental and theoretical methods, including FT-IR, μ-Raman spectra, and quantum chemical calculations, to analyze the vibrational modes and geometric parameters of the molecule. This research provides insights into the molecular structure and characteristics of related compounds (Sert, Çırak, & Ucun, 2013).
Synthesis and Characterization of Derivatives
- Michaelidou and Koutentis (2009) explored the conversion of similar compounds to this compound into various derivatives using triphenylphosphine. This type of research is essential for developing new compounds with potential applications in various fields of chemistry (Michaelidou & Koutentis, 2009).
Spectroscopic Signatures and Antibacterial Studies
- Kavitha et al. (2020) studied 4-chloro-3-sulfamoylbenzoic acid, a derivative of sulfanylbenzonitrile, focusing on its structural, spectroscopic, and antibacterial properties. Their research involved X-ray diffraction, vibrational and electronic spectroscopy, and quantum chemical calculations, highlighting the potential medical and biological applications of these compounds (Kavitha et al., 2020).
Chemical Reactions in Clusters
- Research by Warren, Bernstein, and Seeman (1988) on dimethylaminobenzonitrile clusters, related to this compound, reveals significant insights into excited-state electron transfer and chemical reactions in isolated clusters. Such studies are crucial for understanding molecular interactions and reaction mechanisms in various chemical environments (Warren, Bernstein, & Seeman, 1988).
Safety and Hazards
The safety data for 3-Chloro-4-sulfanylbenzonitrile indicates that it is classified as a dangerous substance. It carries hazard statements including H302 (harmful if swallowed), H319 (causes serious eye irritation), H332 (harmful if inhaled), H372 (causes damage to organs through prolonged or repeated exposure), and H400 (very toxic to aquatic life) .
Propriétés
IUPAC Name |
3-chloro-4-sulfanylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKVKWCEOWGZLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601881 | |
| Record name | 3-Chloro-4-sulfanylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38234-93-4 | |
| Record name | 3-Chloro-4-sulfanylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Piperidine, 4-[4-(2-methoxyethoxy)phenyl]-](/img/structure/B3052000.png)






